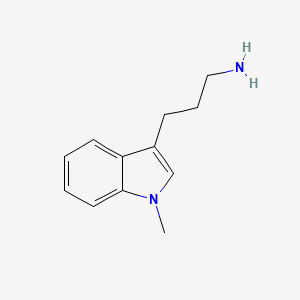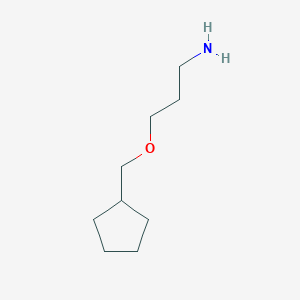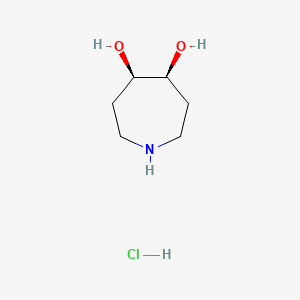
(4R,5S)-azepane-4,5-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-azepane-4,5-diol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a seven-membered ring with two hydroxyl groups and a hydrochloride salt, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-azepane-4,5-diol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azepane derivatives.
Hydroxylation: The introduction of hydroxyl groups at the 4 and 5 positions is achieved through selective hydroxylation reactions. Common reagents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Chirality Induction: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired (4R,5S) configuration.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4R,5S)-azepane-4,5-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, typically using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride (SOCl2) or alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)
Substitution: SOCl2, alkyl halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halides, alkyl derivatives
科学研究应用
(4R,5S)-azepane-4,5-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (4R,5S)-azepane-4,5-diol hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and the azepane ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4R,5S)-azepane-4,5-diol: The free base form without the hydrochloride salt.
(4R,5S)-azepane-4,5-dione: An oxidized form with ketone groups instead of hydroxyl groups.
(4R,5S)-azepane-4,5-diamine: A reduced form with amine groups instead of hydroxyl groups.
Uniqueness
(4R,5S)-azepane-4,5-diol hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl groups and a hydrochloride salt. This combination provides distinct chemical reactivity and biological activity compared to its analogs. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
(4S,5R)-azepane-4,5-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-1-3-7-4-2-6(5)9;/h5-9H,1-4H2;1H/t5-,6+; |
InChI 键 |
GSUBYULQGCEZOK-KNCHESJLSA-N |
手性 SMILES |
C1CNCC[C@@H]([C@@H]1O)O.Cl |
规范 SMILES |
C1CNCCC(C1O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)

![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)

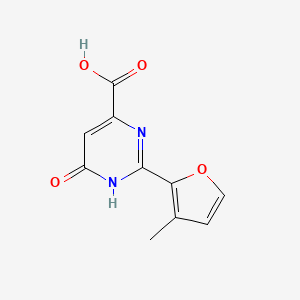
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)

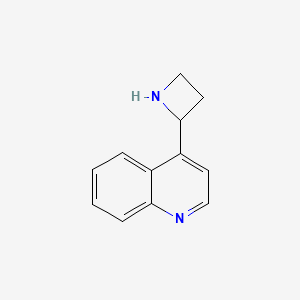
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
